HDAC-1 Inhibitory Potency of Hydroxamic Acid Derivative: 120-Fold Advantage Over 2-Methyl Analog
The hydroxamic acid derivative prepared from 8-(2-naphthyl)-8-oxooctanoic acid (designated CHEMBL95273; BDBM50114814) inhibits partially purified human HDAC-1 with an IC50 of 5 nM [1]. In contrast, the 2-methyl-substituted analog (CHEMBL95510; BDBM50114818), which introduces a single methyl branch at the C-2 position of the octanoic acid chain, inhibits HDAC-1 with an IC50 of 600 nM under the same assay conditions (partially purified human HDAC-1) [2]. This represents a 120-fold reduction in potency attributable solely to the presence of a methyl substituent on the linker region, demonstrating that the linear, unsubstituted 8-oxooctanoic acid scaffold derived from the target compound is a critical determinant of high-affinity HDAC-1 engagement.
| Evidence Dimension | HDAC-1 inhibitory potency (IC50) of derived hydroxamic acid |
|---|---|
| Target Compound Data | IC50 = 5 nM (8-(2-naphthyl)-8-oxooctanohydroxamic acid; CHEMBL95273; BDBM50114814) |
| Comparator Or Baseline | IC50 = 600 nM (2-methyl-8-naphthalen-2-yl-8-oxooctanohydroxamic acid; CHEMBL95510; BDBM50114818) |
| Quantified Difference | 120-fold lower IC50 (5 nM vs. 600 nM); ΔpIC50 ≈ 2.08 log units |
| Conditions | Inhibition against partially purified human histone deacetylase 1 (HDAC-1); data curated by ChEMBL and hosted in BindingDB |
Why This Matters
Procurement of the target compound—rather than a methyl-branched alternative—enables synthesis of an HDAC-1 inhibitor with 120-fold greater potency, which is essential for maintaining SAR continuity in epigenetic probe and lead optimization campaigns.
- [1] BindingDB. BDBM50114814: 8-Naphthalen-2-yl-8-oxo-octanoic acid hydroxyamide (CHEMBL95273). HDAC-1 IC50 = 5 nM. Assay: partially purified human HDAC-1. Data curated by ChEMBL. View Source
- [2] BindingDB. BDBM50114818: N-hydroxy-2-methyl-8-(naphthalen-2-yl)-8-oxooctanamide (CHEMBL95510). HDAC-1 IC50 = 600 nM. Assay: partially purified human HDAC-1. Data curated by ChEMBL. View Source
